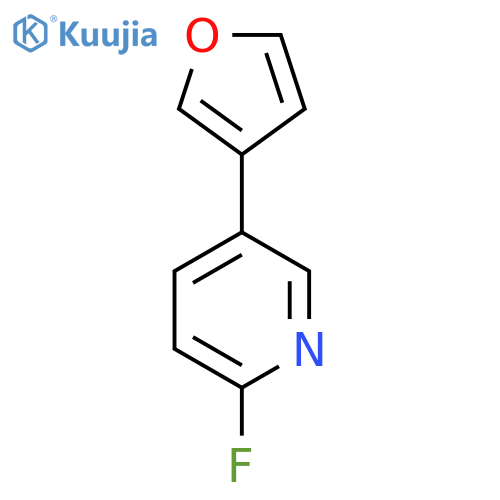Cas no 2137758-34-8 (2-Fluoro-5-(furan-3-yl)pyridine)

2137758-34-8 structure
商品名:2-Fluoro-5-(furan-3-yl)pyridine
2-Fluoro-5-(furan-3-yl)pyridine 化学的及び物理的性質
名前と識別子
-
- 2-fluoro-5-(furan-3-yl)pyridine
- EN300-745897
- 2137758-34-8
- 2-Fluoro-5-(furan-3-yl)pyridine
-
- インチ: 1S/C9H6FNO/c10-9-2-1-7(5-11-9)8-3-4-12-6-8/h1-6H
- InChIKey: QOUHFNJWDMXVRV-UHFFFAOYSA-N
- ほほえんだ: FC1=CC=C(C=N1)C1=COC=C1
計算された属性
- せいみつぶんしりょう: 163.043341977g/mol
- どういたいしつりょう: 163.043341977g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 154
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 26Ų
2-Fluoro-5-(furan-3-yl)pyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-745897-0.25g |
2-fluoro-5-(furan-3-yl)pyridine |
2137758-34-8 | 95.0% | 0.25g |
$972.0 | 2025-03-11 | |
| Enamine | EN300-745897-10.0g |
2-fluoro-5-(furan-3-yl)pyridine |
2137758-34-8 | 95.0% | 10.0g |
$4545.0 | 2025-03-11 | |
| Enamine | EN300-745897-1.0g |
2-fluoro-5-(furan-3-yl)pyridine |
2137758-34-8 | 95.0% | 1.0g |
$1057.0 | 2025-03-11 | |
| Enamine | EN300-745897-2.5g |
2-fluoro-5-(furan-3-yl)pyridine |
2137758-34-8 | 95.0% | 2.5g |
$2071.0 | 2025-03-11 | |
| Enamine | EN300-745897-0.05g |
2-fluoro-5-(furan-3-yl)pyridine |
2137758-34-8 | 95.0% | 0.05g |
$888.0 | 2025-03-11 | |
| Enamine | EN300-745897-5.0g |
2-fluoro-5-(furan-3-yl)pyridine |
2137758-34-8 | 95.0% | 5.0g |
$3065.0 | 2025-03-11 | |
| Enamine | EN300-745897-0.1g |
2-fluoro-5-(furan-3-yl)pyridine |
2137758-34-8 | 95.0% | 0.1g |
$930.0 | 2025-03-11 | |
| Enamine | EN300-745897-0.5g |
2-fluoro-5-(furan-3-yl)pyridine |
2137758-34-8 | 95.0% | 0.5g |
$1014.0 | 2025-03-11 |
2-Fluoro-5-(furan-3-yl)pyridine 関連文献
-
Rajesh G. Gonnade Org. Biomol. Chem., 2016,14, 5612-5616
-
Sarfraj Mujawar,Onkar Game,Ashish Yengantiwar,Arun Banpurkar,Sneha Kulkarni,Jyoti Jog,Satishchandra Ogale Nanoscale, 2011,3, 4706-4712
-
Li Song,Hongsheng Yang,Chunlong Dai,Yukun Xiao,Xinqun Zhang,Yuyang Han,Congcong Bai,Bing Lu,Qianwen Liu,Yang Zhao,Zhipan Zhang,Liangti Qu Energy Environ. Sci., 2021,14, 3075-3085
-
Magdalena Markiton,Agnieszka Ciemięga,Katarzyna Maresz,Anna Szelwicka,Anna Chrobok New J. Chem., 2018,42, 13602-13611
2137758-34-8 (2-Fluoro-5-(furan-3-yl)pyridine) 関連製品
- 1347108-53-5(5-methyl-4-sulfamoyl-1H-pyrazole-3-carboxylic acid)
- 898360-41-3(N'-(3,4-dimethylphenyl)-N-2-(furan-2-yl)ethylethanediamide)
- 1511093-74-5(tert-butyl 3-(1-phenylethyl)piperazine-1-carboxylate)
- 2034568-06-2(1-4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl-3-(oxolan-2-yl)methylurea)
- 853680-95-2(4-{[(tert-butoxy)carbonyl]amino}-2-[(4-methylphenyl)methyl]butanoic acid)
- 2172631-96-6(2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-enamido-2-(1-methyl-1H-pyrazol-4-yl)acetic acid)
- 883536-34-3(2-Ethoxy-4,5-dimethylbenzaldehyde)
- 1342133-31-6(2-methyl-N1-(3-methylphenyl)benzene-1,3-diamine)
- 1566039-93-7({4H,5H,6H-cyclopentabthiophen-2-yl}methanesulfonamide)
- 1896493-52-9(O-{3-(difluoromethoxy)phenylmethyl}hydroxylamine)
推奨される供給者
Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量